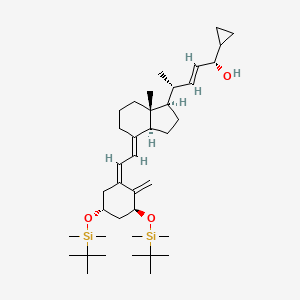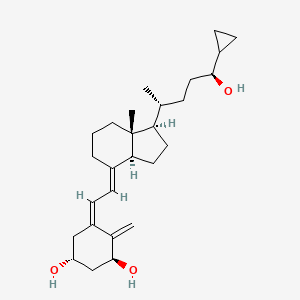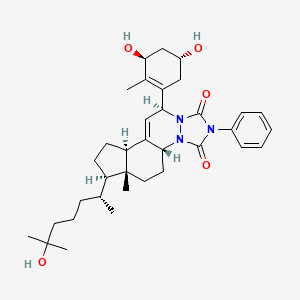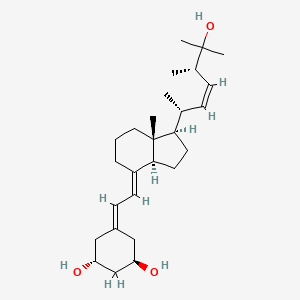
Ivabradine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ivabradine-d3 is a deuterated form of Ivabradine, a medication primarily used for the symptomatic management of heart-related chest pain and heart failure. This compound is a labeled compound used in scientific research to study the pharmacokinetics and metabolic pathways of Ivabradine. The deuterium atoms in this compound replace hydrogen atoms, which helps in tracing the compound in biological systems without altering its pharmacological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ivabradine-d3 involves the incorporation of deuterium atoms into the Ivabradine molecule. One common method is the catalytic hydrogenation of Ivabradine in the presence of deuterium gas. This process typically requires a palladium or platinum catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to ensure the efficient incorporation of deuterium atoms. The final product is purified using chromatographic techniques to achieve the desired purity and isotopic enrichment .
Analyse Chemischer Reaktionen
Types of Reactions: Ivabradine-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Ivabradine-d3 is widely used in scientific research due to its labeled nature. Some key applications include:
Pharmacokinetic Studies: this compound is used to study the absorption, distribution, metabolism, and excretion of Ivabradine in biological systems.
Metabolic Pathway Analysis: Researchers use this compound to trace metabolic pathways and identify metabolites.
Drug Interaction Studies: this compound helps in understanding how Ivabradine interacts with other drugs and its impact on metabolic enzymes.
Biological Research: this compound is used in studies related to heart rate regulation and cardiac function
Wirkmechanismus
Ivabradine-d3, like Ivabradine, exerts its effects by selectively inhibiting the “funny” current (If) in the sinoatrial node of the heart. This inhibition reduces the heart rate without affecting other cardiac ionic channels. The molecular target of this compound is the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, specifically the HCN4 subtype. By slowing the diastolic depolarization slope, this compound reduces the heart rate and improves myocardial oxygen supply .
Vergleich Mit ähnlichen Verbindungen
Ivabradine: The non-deuterated form of Ivabradine-d3, used for similar therapeutic purposes.
Beta Blockers (e.g., Atenolol): These drugs also reduce heart rate but through a different mechanism involving beta-adrenergic receptors.
Calcium Channel Blockers (e.g., Amlodipine): These drugs reduce heart rate and blood pressure by inhibiting calcium ion influx in cardiac and smooth muscle cells
Uniqueness of this compound: this compound is unique due to its deuterium labeling, which allows for precise tracking in pharmacokinetic and metabolic studies. Unlike beta blockers and calcium channel blockers, this compound specifically targets the If current, providing a more selective approach to heart rate reduction without significant inotropic effects .
Eigenschaften
CAS-Nummer |
1217977-70-2 |
|---|---|
Molekularformel |
C27H33D3N2O5 |
Molekulargewicht |
471.60 |
Aussehen |
white powder |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Verwandte CAS-Nummern |
155974-00-8 (unlabelled) |
Synonyme |
3-[3-[[[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino-d3]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-on |
Tag |
Ivabradine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[2-[1-[1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602407.png)






